2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16(18)11-17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCNZJUBOWCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Tosyl 2,3 Dihydroisoquinolin 4 1h One
Transformations Involving the Tosyl Group
The tosyl (p-toluenesulfonyl) group is a prominent feature of the molecule, primarily serving as a protecting group for the nitrogen atom. Its removal or modification is a key step in the further derivatization of the isoquinolinone core.
Desulfonylation, the removal of the sulfonyl group, is a crucial transformation. wikipedia.org Reductive cleavage of the N-S bond is a common method to deprotect the nitrogen atom. This can be achieved using various reducing agents. A notable method involves visible-light-promoted reductive cleavage, which offers a mild and efficient pathway for the desulfonylation of tosyl amides. nih.govresearchgate.net This photoredox catalysis demonstrates good functional group tolerance and typically results in high yields. nih.gov
The cleavage of the N-S bond in related systems, such as tosyl hydrazones, has also been explored, highlighting the reactivity of this bond towards various reagents, including arynes. rsc.orgresearchgate.net While not directly on the title compound, this research indicates the potential for similar transformations. The nature of the N-S bond cleavage can be influenced by the reaction conditions, such as pH and the presence of nucleophiles like thiols. nih.gov
Reactivity at the Ketone Moiety (C-4 Position)
The ketone at the C-4 position is a key site for nucleophilic addition and other carbonyl-related reactions. This functionality allows for the introduction of a wide variety of substituents and the construction of more complex molecular architectures. For instance, in analogous dihydroquinolinone systems, the ketone can undergo condensation reactions. nih.gov
Photochemical Functionalization Strategies
Photochemical methods offer unique pathways for the functionalization of heterocyclic compounds.
While specific research on the photoreactions of diazo derivatives of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is not extensively documented in the provided results, related studies on tosyl amides show that photochemical processes can be effectively used for N-S bond cleavage. nih.gov This suggests that the introduction of a diazo group at a suitable position on the dihydroisoquinolinone ring could open up avenues for photochemical functionalization, such as carbene insertion or cycloaddition reactions.
Electrophilic and Nucleophilic Transformations on the Dihydroisoquinolinone Ring System
The aromatic ring of the dihydroisoquinolinone system is susceptible to electrophilic substitution reactions, although the specific conditions and regioselectivity would be influenced by the existing substituents. Conversely, the electron-deficient nature of the carbonyl group and the influence of the tosyl group can make other positions on the heterocyclic ring susceptible to nucleophilic attack.
In related quinolinone systems, various substitutions have been achieved. For example, halogen-substituted 2,3-dihydroquinolin-4(1H)-ones have been synthesized and subsequently derivatized at the nitrogen atom. rsc.org The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which share a similar core structure, often involves the reaction of 2-aminobenzamide (B116534) with aldehydes or ketones, showcasing the reactivity of the positions adjacent to the nitrogen and carbonyl groups. nih.govresearchgate.net
Rearrangement Reactions and Skeletal Modifications
Rearrangement reactions can lead to significant alterations of the molecular skeleton, providing access to novel structural motifs. masterorganicchemistry.com While specific rearrangement reactions starting from this compound were not detailed in the search results, the general principles of carbocation-mediated rearrangements could be applicable if a carbocation were to be generated at a suitable position on the ring. masterorganicchemistry.com The synthesis of related heterocyclic systems like 1,2,3,4-tetrahydroquinolines and 2,3-dihydro-4(1H)-quinolinones often involves domino reactions that can include rearrangement steps. nih.gov
Applications of 2 Tosyl 2,3 Dihydroisoquinolin 4 1h One in Organic Synthesis
Role as a Privileged Scaffold in the Construction of Architecturally Complex Molecules
The concept of "privileged structures" is central to modern drug discovery and complex molecule synthesis. These are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the development of new therapeutic agents. The tetrahydroisoquinoline core, from which 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is derived, is widely recognized as such a privileged scaffold. This significance is attributed to its prevalence in a vast number of natural products and medicinally important compounds.
The utility of the dihydroisoquinolinone framework, a close relative, in constructing complex molecules is well-documented. For instance, domino reactions, which involve multiple bond-forming events in a single synthetic operation, have been effectively employed to build highly substituted 2,3-dihydro-4(1H)-quinolinones. These complex structures are often pursued for their potential biological activities, including applications as treatments for high blood pressure, pain, and Alzheimer's disease. elsevierpure.com The presence of the tosyl group on the nitrogen atom of this compound provides a stable, yet potentially removable, protecting group that allows for selective reactions at other parts of the molecule, further enhancing its utility as a scaffold.
Utilization as a Synthetic Precursor for Structurally Diverse Organic Compounds
The chemical reactivity of this compound makes it an excellent starting point for the synthesis of a wide array of structurally diverse organic compounds. The ketone at the C4 position is a key functional handle that can be subjected to a variety of chemical transformations.
Multi-component reactions (MCRs) are powerful tools for generating molecular diversity. The isoquinoline (B145761) framework is often a target for such reactions, leading to highly functionalized derivatives. For example, one-pot, multi-component syntheses have been developed to produce complex THIQ analogues with multiple substituents. rsc.org These strategies often involve the initial formation of the core isoquinoline structure, which is then elaborated. While direct examples starting from this compound are not extensively detailed in readily available literature, its structure is primed for such synthetic diversification. The carbonyl group can undergo nucleophilic additions, reductions, and condensations, while the aromatic ring can be subjected to electrophilic substitution, and the methylene (B1212753) groups adjacent to the carbonyl and nitrogen can be functionalized, for instance, via enolate chemistry. This potential for diverse reactivity makes it a valuable precursor for generating libraries of novel compounds.
Building Block in the Synthesis of Natural Product Analogues
The tetrahydroisoquinoline skeleton is a cornerstone of a large family of alkaloids, many of which exhibit significant biological activity. rsc.orgnih.gov Consequently, the synthesis of natural products containing this core and their analogues is a major focus of organic chemistry. Synthetic intermediates that provide efficient access to this core are therefore highly valuable.
The synthesis of THIQ alkaloids often involves key cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions. rsc.org These methods build the characteristic bicyclic system from acyclic precursors. Once the core is formed, further modifications are made to achieve the final natural product. For example, the total synthesis of Dysoxylum alkaloids involves a Bischler–Nepieralski reaction to form the isoquinoline moiety, which is then further elaborated. rsc.org
While a direct total synthesis of a natural product starting from this compound is not prominently featured in the reviewed literature, its structure represents a pre-formed and functionalized core that could potentially streamline the synthesis of certain natural product analogues. By modifying the ketone and performing reactions on the aromatic ring, chemists can generate analogues that might exhibit improved or novel biological properties compared to the parent natural product.
Contributions to Medicinal Chemistry Research Through Scaffold Diversity
The tetrahydroisoquinoline scaffold is of paramount importance in medicinal chemistry due to the wide range of pharmacological properties exhibited by its derivatives. rsc.org These compounds have been explored for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. The ability to easily generate a diverse range of derivatives from a common scaffold is crucial for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.
The N-tosyl tetrahydroisoquinoline framework has been specifically investigated for its cytotoxic properties against various cancer cell lines. elsevierpure.comnih.gov In one study, a series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs were synthesized and evaluated. The results showed that certain derivatives displayed significant cytotoxicity, with an ortho-hydroxy substituted compound being particularly potent against HuCCA-1, A-549, and MOLT-3 cell lines. nih.gov Another trimethoxy-substituted analog was found to be more potent than the standard drug etoposide against the HepG2 cell line. nih.gov These findings underscore the potential of the N-tosyl tetrahydroisoquinoline scaffold in the development of new anticancer agents.
Table 1: Cytotoxicity of selected N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives nih.gov
| Compound | Substitution Pattern | Cell Line | IC₅₀ (μM) |
| 4k | o-hydroxy | MOLT-3 | 1.23 |
| 4f | Trimethoxy | HepG2 | 22.70 |
| Etoposide (Reference) | - | HepG2 | >22.70 |
This table presents selected data for illustrative purposes.
Design and Synthesis of Derivatives for Molecular Target Engagement Studies
A key aspect of modern medicinal chemistry is the rational design and synthesis of molecules that can interact with specific biological targets to elicit a desired therapeutic effect. The diversity that can be generated from a privileged scaffold like this compound is instrumental in these efforts.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Such studies on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have identified key molecular descriptors, such as the total symmetry index and 3D-MoRSE descriptors, that are important for their cytotoxic effects. nih.gov This information is invaluable for the design of new derivatives with potentially enhanced activity. For instance, the most potent cytotoxic compound in the study had the highest value for the total symmetry index, providing a design principle for future analogues. nih.gov
The synthesis of derivative libraries allows for the exploration of how different functional groups and substitution patterns on the scaffold affect interaction with molecular targets. While specific target engagement studies for derivatives of this compound are not detailed in the available literature, the established importance of the broader N-tosyl tetrahydroisoquinoline class in medicinal chemistry suggests that it is a promising scaffold for such investigations. The synthesis of new derivatives based on this framework continues to be an active area of research aimed at discovering novel therapeutic agents.
Structural Elucidation and Advanced Computational Studies
Methodologies for Structural Assignment and Confirmation
The structural assignment of organic molecules is a meticulous process requiring the convergence of data from multiple spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and together they confirm the molecule's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, ¹H and ¹³C NMR spectra would provide characteristic signals confirming the presence and connectivity of the dihydroisoquinolinone core and the tosyl group. ias.ac.inresearchgate.net
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on both the isoquinolinone and the tosyl group's benzene (B151609) ring. ias.ac.in The methylene (B1212753) protons (at C3) and the benzylic protons (at C1) of the heterocyclic ring would appear as characteristic multiplets. ias.ac.innih.gov The methyl group on the tosyl substituent would be identifiable as a singlet in the upfield region of the spectrum. researchgate.net
The ¹³C NMR spectrum would complement this information by showing distinct resonances for each carbon atom. Key signals would include those for the carbonyl carbon (C4), the carbons of the two aromatic rings, the methylene carbons of the dihydroisoquinoline ring, and the methyl carbon of the tosyl group. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~163 |
| Aromatic (Ar-H) | 7.0 - 8.1 | 125 - 144 |
| Methylene (CH₂) | ~4.0 - 5.0 | ~40 - 60 |
| Tosyl Methyl (CH₃) | ~2.4 | ~21.5 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound with high precision and to study its fragmentation patterns, which can provide further structural confirmation. nih.gov For this compound (C₁₆H₁₅NO₃S), high-resolution mass spectrometry (HRMS) would confirm its exact molecular mass. nih.gov
The fragmentation analysis would likely show characteristic losses. A primary fragmentation pathway would involve the cleavage of the nitrogen-sulfur bond, leading to the detection of the tosyl group (m/z 155) and the dihydroisoquinolinone moiety. Further fragmentation of the heterocyclic ring would also be observed. mdpi.com
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1660 - 1730 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-N | Stretch | 1180 - 1360 |
Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and stereochemistry. mdpi.com For a related compound, 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566), X-ray analysis showed that the heterocyclic ring adopts a half-chair conformation. nih.govresearchgate.net It is expected that the dihydroisoquinolinone ring in the title compound would also adopt a specific, non-planar conformation. nih.govresearchgate.net
The analysis would also detail the geometry around the sulfonamide nitrogen atom and the dihedral angle between the planes of the two aromatic rings. nih.govresearchgate.net Furthermore, this technique elucidates the supramolecular architecture, revealing how molecules are linked in the crystal lattice through intermolecular interactions such as hydrogen bonds. researchgate.netrsc.org
Table 3: Illustrative Crystallographic Parameters for a Related N-Tosyl-Heterocycle
| Parameter | Value (from 1-tosyl-1,2,3,4-tetrahydroquinoline) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Dihedral Angle (Aromatic Rings) | 47.74 (10)° researchgate.net |
| Conformation (Heterocyclic Ring) | Half-chair nih.govresearchgate.net |
Quantum Chemical Calculations
Computational methods, particularly those based on quantum mechanics, provide a theoretical framework to understand the intrinsic properties of molecules that are not directly observable through experimentation.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.net By calculating the molecular orbitals, DFT can predict regions of a molecule that are electron-rich or electron-poor, offering insights into its chemical behavior. researchgate.net
For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov
Additionally, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visually represents the charge distribution across the molecule. nih.gov This map helps identify sites susceptible to electrophilic and nucleophilic attack. Such computational studies on related quinazolinone and N-sulfonyl derivatives have been used to rationalize their reactivity and molecular properties. researchgate.netresearchgate.net
Computational Studies on Stability and Feasibility
Computational studies are crucial for understanding the intrinsic stability and feasibility of synthesizing complex molecules like this compound. These studies often employ quantum mechanical calculations to determine the molecule's preferred conformations and the energy barriers for different chemical transformations.
For instance, a study on the related compound 1-tosyl-1,2,3,4-tetrahydroquinoline revealed that the heterocyclic ring adopts a half-chair conformation. researchgate.net The stability of this conformation is influenced by intramolecular hydrogen bonds. researchgate.net Such computational analyses help in predicting the most stable three-dimensional structure of this compound, which is essential for understanding its reactivity and interactions.
Molecular Modeling for Ligand-Macromolecule Interaction Analysis
Molecular modeling plays a pivotal role in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov This is a cornerstone of structure-based drug design. nih.gov The process involves creating a three-dimensional model of both the ligand and the macromolecule to simulate their interaction. nih.gov
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying the binding mode of ligands within the active site of a protein. nih.gov
In studies of similar quinoline (B57606) derivatives, molecular docking has been successfully used to predict binding affinities and interaction patterns with various protein targets. nih.govnih.gov For example, docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein revealed significant binding affinities, highlighting key hydrophobic and hydrogen bond interactions. nih.gov Similarly, research on 2H-thiopyrano[2,3-b]quinoline derivatives demonstrated their potential as antitumor agents by predicting their binding affinity to the CB1a protein. nih.gov These studies often report binding energies, which quantify the strength of the interaction, with more negative values indicating a stronger bond.
Table 1: Representative Binding Energies from Molecular Docking Studies of Quinoline Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Ranged down to -9.22 |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 |
| Quinazolin-2,4-dione analogues | COVID-19 Mpro | -7.9 to -9.6 |
This table is illustrative and based on data for structurally related compounds to demonstrate the application of molecular docking.
Exploration of Intermolecular Interactions and Hydrogen Bonding Networks
A deeper understanding of ligand-protein interactions requires a detailed analysis of the non-covalent forces at play, primarily intermolecular interactions and hydrogen bonding networks. github.io These forces, including dipole-dipole interactions, London dispersion forces, and hydrogen bonds, govern the specificity and strength of the binding. github.io
Spectroscopic and Chromatographic Methods for Enantiomeric Excess Determination (e.g., SFC)
For chiral molecules like this compound, determining the enantiomeric excess (ee) is crucial, as different enantiomers can have vastly different biological activities. nih.gov Enantiomeric excess quantifies the purity of a chiral sample. nih.gov
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation and quantification of enantiomers. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC often provides faster separations and is more environmentally friendly than traditional high-performance liquid chromatography (HPLC). The separation is achieved using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. The relative peak areas in the chromatogram are then used to calculate the enantiomeric excess.
While specific SFC methods for this compound are not detailed in the provided search results, the general principle of chiral SFC is well-established for the analysis of a wide range of chiral compounds.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
A primary focus of contemporary research is the innovation of more efficient and environmentally responsible methods for synthesizing 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one and its derivatives. Traditional syntheses can be lengthy and often rely on harsh conditions. Modern strategies aim to improve upon these foundations.
The use of green catalysts, such as lactic acid, and solvent-free reaction conditions are being explored to create more sustainable synthetic pathways for related dihydroquinazolinone structures. researchgate.net For instance, methods using ionic liquids, or even ionic liquid-water systems, have been developed for the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones without the need for an additional catalyst. rsc.org Other approaches for similar quinolinone cores involve catalysts like silica (B1680970) chloride or zirconyl nitrate (B79036) to promote cyclization under mild or solvent-free conditions, enhancing the green profile of the synthesis. researchgate.netorganic-chemistry.org A notable method involves an intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate, which efficiently constructs 3-substituted 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.org
Domino reactions, also known as tandem or cascade reactions, represent a highly effective strategy for synthesizing complex molecules like dihydro-4(1H)-quinolinones from simple starting materials in a single operation, which improves atom economy and reduces waste. mdpi.com These advanced methods often lead to high yields and offer simpler, more environmentally friendly routes to these important heterocyclic scaffolds. mdpi.com
Table 1: Modern Synthetic Strategies
| Synthetic Strategy | Key Advantages | Examples of Catalysts/Conditions |
|---|---|---|
| Green Catalysis | Reduced toxicity, sustainability | Lactic acid, Ionic liquids, Water-based systems |
| Solvent-Free Reactions | Reduced waste, energy efficiency | Silica chloride, Microwave irradiation |
| Domino Reactions | High atom economy, step efficiency | Acid-catalyzed ring closures, Metal-promoted processes |
| Intramolecular Cyclization | High efficiency, good yields | In situ tosylate formation followed by Friedel-Crafts |
Exploration of Novel Reactivity Pathways and Functionalization Strategies
The chemical versatility of this compound is centered on its ketone group, the adjacent methylene (B1212753) positions, and the aromatic ring. Future research is set to uncover novel reactivity pathways to expand its utility.
The ketone at the C4-position is a key functional handle. Beyond conventional carbonyl chemistry, there is a significant opportunity for developing asymmetric transformations to install a chiral center at this position, yielding enantiomerically pure products. The enantioselective reduction of the imine in related 1-substituted-3,4-dihydroisoquinolines is a well-established strategy to introduce chirality at the C1 position, suggesting similar potential for the C4-ketone. rsc.org
The methylene groups at C1 and C3 are ripe for selective C-H functionalization, which would dramatically increase the structural diversity of derivatives. Furthermore, late-stage functionalization of the aromatic ring would enable rapid diversification of complex intermediates, a crucial strategy for creating libraries of analogs for biological screening. Research into related quinolinone systems has shown that various substituents can be introduced, influencing their biological activity. nih.gov The synthesis of 2,3-disubstituted dihydroquinolinones has been achieved with high trans-selectivity through alkyne-carbonyl metathesis, demonstrating the potential for stereocontrolled functionalization. nih.gov
Advanced Applications in Total Synthesis and Diversification Libraries
The rigid structure of this compound makes it an ideal building block for the total synthesis of natural products and for creating diverse molecular libraries for drug discovery.
In the realm of total synthesis, this scaffold is a key precursor for many alkaloids containing the tetrahydroisoquinoline (THIQ) core. acs.orgnih.gov The simple THIQ framework is a fundamental component in numerous natural products, and creative synthetic approaches are continuously sought to access them. acs.orgnih.gov The defined structure of the dihydroisoquinolinone can guide the stereochemical outcome of complex synthetic sequences.
This scaffold is also highly valuable for diversity-oriented synthesis (DOS). By systematically applying a range of reagents to its functional groups, chemists can generate large libraries of structurally diverse molecules. These libraries are essential for high-throughput screening campaigns aimed at discovering new lead compounds for therapeutic development. The synthesis of a wide array of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been used to explore structure-activity relationships against plant pathogens, showcasing the scaffold's utility in building focused libraries. nih.govrsc.org
Table 2: Advanced Synthetic Applications
| Application Area | Scaffold's Role | Research Focus |
|---|---|---|
| Total Synthesis | Core structural unit for natural products | Accessing complex alkaloids (e.g., Erythrina alkaloids) nih.gov |
| Diversification Libraries | Central template for generating molecular diversity | High-throughput synthesis for drug and agrochemical discovery rsc.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction
The fusion of artificial intelligence (AI) and machine learning (ML) with organic chemistry is a burgeoning field that promises to accelerate the design and synthesis of novel molecules based on scaffolds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
